CU-115

Descripción

Propiedades

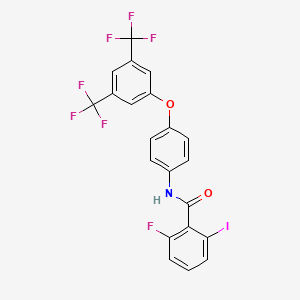

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSLCRYVUJORPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F7INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CU-115, a TLR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CU-115, a selective Toll-like receptor 8 (TLR8) antagonist. The information presented herein is curated from publicly available research and is intended to support further investigation and drug development efforts in the fields of immunology and inflammation.

Introduction to TLR8 and its Role in Immunity

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[1] It recognizes single-stranded RNA (ssRNA) from pathogens, such as viruses, and endogenous RNA molecules.[1] Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, contributing to the host's defense against infections. However, dysregulated TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[2]

CU-115: A Selective TLR8 Antagonist

CU-115 is a small molecule inhibitor identified as a selective antagonist of human TLR8.[3][4] It belongs to a class of compounds developed to modulate the ssRNA-sensing pathways of the innate immune system.

Core Mechanism of Action: Stabilization of the Inactive TLR8 Dimer

The primary mechanism of action of CU-115 and related compounds is the allosteric inhibition of TLR8 through the stabilization of its resting-state homodimer. In its inactive state, TLR8 exists as a pre-formed dimer. The binding of an agonist, such as ssRNA or a small molecule agonist like R848, induces a conformational change that brings the C-termini of the two TLR8 protomers closer, initiating downstream signaling.

CU-115 is believed to bind to a unique site on the protein-protein interface of the TLR8 homodimer, distinct from the agonist binding site. This binding event stabilizes the inactive conformation of the dimer, preventing the necessary conformational rearrangement required for receptor activation. By locking the TLR8 dimer in its resting state, CU-115 effectively antagonizes the binding and signaling of TLR8 agonists.

Signaling Pathway Inhibition

TLR8 signaling is primarily mediated through the MyD88-dependent pathway. Upon activation, TLR8 recruits the adaptor protein MyD88, leading to the formation of a complex with IRAK kinases (IRAK1 and IRAK4) and TRAF6. This complex then activates the TAK1/TAB complex, which in turn activates two major downstream pathways: the IKK complex leading to the activation of the transcription factor NF-κB, and the MAPK pathway (including JNK and p38). The nuclear translocation of NF-κB and AP-1 (activated by the MAPK pathway) results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β.

By preventing the initial activation of the TLR8 receptor, CU-115 effectively blocks this entire downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.

Quantitative Data

The following tables summarize the available quantitative data for CU-115.

| Parameter | Value | Assay System | Reference |

| IC50 (TLR8) | 1.04 µM | HEK-Blue™ hTLR8 Cells | |

| IC50 (TLR7) | >50 µM | HEK-Blue™ hTLR7 Cells |

Table 1: In Vitro Potency and Selectivity of CU-115

| Cell Line | Agonist | Cytokine Measured | Effect of CU-115 | Reference |

| THP-1 | R-848 | TNF-α | Decreased production | |

| THP-1 | R-848 | IL-1β | Decreased production |

Table 2: Effect of CU-115 on Cytokine Production

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CU-115.

HEK-Blue™ TLR8 Reporter Assay

This assay is used to determine the inhibitory activity of compounds on TLR8 signaling.

Principle: HEK-Blue™ hTLR8 cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR8 signaling leads to a decrease in SEAP activity, which can be quantified colorimetrically.

Protocol:

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of CU-115 (or vehicle control) for 1 hour.

-

Agonist Stimulation: Add a TLR8 agonist, such as R848 (final concentration, e.g., 1 µg/mL), to the wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Collect the supernatant from each well.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of CU-115.

Cytokine Measurement by ELISA in THP-1 Cells

This protocol is used to measure the effect of CU-115 on the production of pro-inflammatory cytokines in a human monocytic cell line.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.

Protocol:

-

Cell Culture: Culture human THP-1 monocytes and differentiate them into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) if required.

-

Compound Treatment: Seed the differentiated THP-1 cells in a 24-well plate. Pre-treat the cells with desired concentrations of CU-115 for 1 hour.

-

Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (e.g., 1 µg/mL), for a specified period (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human TNF-α followed by streptavidin-HRP).

-

Add a substrate solution to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

TLR8 Signaling Pathway

Caption: Agonist-induced TLR8 signaling cascade.

Mechanism of CU-115 Action

Caption: CU-115 stabilizes the inactive TLR8 dimer.

Experimental Workflow for CU-115 Evaluation

Caption: Workflow for assessing CU-115 activity.

References

- 1. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

The Discovery and Development of CU-115: A Selective TLR8 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CU-115 is a small molecule inhibitor that has been identified as a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CU-115. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting TLR8. This document details the quantitative data associated with CU-115's activity, the experimental protocols used for its characterization, and a visualization of its role in the TLR8 signaling pathway.

Introduction to TLR8 and its Role in Immunity

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[3] Endosomal TLRs, including TLR7 and TLR8, are responsible for detecting single-stranded RNA (ssRNA) from viruses and certain synthetic compounds.[4] Activation of TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, essential for mounting an immune response.[3] However, dysregulation of TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.

Discovery of CU-115

CU-115 was discovered through a focused drug discovery effort aimed at identifying novel inhibitors of endosomal TLRs. The starting point for this discovery was a benzanilide scaffold, which was found to inhibit both TLR7 and TLR8 at low micromolar concentrations. Through a series of chemical modifications and optimizations of a related TLR8-specific inhibitor, researchers developed CU-115. This optimization led to a compound with high selectivity for TLR8 over the closely related TLR7.

Mechanism of Action

CU-115 functions as a direct antagonist of TLR8. Its mechanism of action involves binding to the TLR8 protein and preventing its activation by ssRNA ligands. By inhibiting TLR8, CU-115 effectively blocks the downstream signaling cascade that leads to the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

TLR8 Signaling Pathway

The canonical signaling pathway initiated by TLR8 activation involves the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB, which orchestrates the expression of pro-inflammatory genes.

References

- 1. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 2. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

In-Depth Technical Guide: The Chemical Structure and Activity of CU-115

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CU-115, a selective Toll-like receptor 8 (TLR8) antagonist. The information presented herein is curated for professionals in the fields of immunology, pharmacology, and medicinal chemistry who are interested in the development of novel therapeutics targeting innate immune pathways.

Core Chemical Identity

CU-115 is chemically identified as N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide .[1][2][3][4] It belongs to the benzanilide class of compounds.[1]

Chemical Structure:

Molecular Formula: C₂₁H₁₁F₇INO₂

Molecular Weight: 569.21 g/mol

Quantitative Biological Activity

CU-115 has been characterized as a potent and selective antagonist of Toll-like receptor 8 (TLR8). Its inhibitory activity has been quantified in various cell-based assays.

| Parameter | Value | Assay System | Notes |

| TLR8 IC₅₀ | 1.04 µM | HEK-Blue™ TLR8 cells | The concentration at which CU-115 inhibits 50% of the TLR8 signaling induced by an agonist. |

| TLR7 IC₅₀ | >50 µM | HEK-Blue™ TLR7 cells | Demonstrates high selectivity for TLR8 over the closely related TLR7. |

| TNF-α Inhibition | Concentration-dependent | R848-activated THP-1 cells | CU-115 effectively decreases the production of the pro-inflammatory cytokine TNF-α. |

| IL-1β Inhibition | Concentration-dependent | R848-activated THP-1 cells | CU-115 also reduces the production of the pro-inflammatory cytokine IL-1β. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CU-115.

General Synthesis Protocol for Benzanilide Analogs (Generalized)

While a specific, detailed synthesis protocol for CU-115 is not publicly available, a general method for the synthesis of benzanilide derivatives can be adapted. This typically involves the acylation of an aniline with a benzoyl chloride.

Reaction Scheme:

(4-(3,5-bis(trifluoromethyl)phenoxy)aniline) + (2-fluoro-6-iodobenzoyl chloride) → CU-115

Materials:

-

4-(3,5-bis(trifluoromethyl)phenoxy)aniline

-

2-fluoro-6-iodobenzoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 4-(3,5-bis(trifluoromethyl)phenoxy)aniline in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir.

-

Slowly add a solution of 2-fluoro-6-iodobenzoyl chloride in the same solvent to the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, CU-115.

TLR8 Inhibition Assay using HEK-Blue™ Cells

This assay quantifies the ability of CU-115 to inhibit TLR8 signaling in a reporter cell line.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

CU-115 (dissolved in DMSO)

-

TLR8 agonist (e.g., R848)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of approximately 5 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of CU-115 (typically in a serial dilution) for 1-2 hours. Include a vehicle control (DMSO).

-

Agonist Stimulation: Add the TLR8 agonist R848 to the wells to stimulate TLR8 signaling.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Add HEK-Blue™ Detection medium to the wells. This medium contains a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

-

Measurement: Incubate for 1-4 hours and measure the absorbance at 620-655 nm using a spectrophotometer. The level of color change is proportional to the SEAP activity and thus, TLR8 activation.

-

Data Analysis: Calculate the percent inhibition of TLR8 signaling for each concentration of CU-115 compared to the agonist-only control and determine the IC₅₀ value.

TNF-α and IL-1β Production Assay in THP-1 Cells

This protocol measures the inhibitory effect of CU-115 on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

CU-115 (dissolved in DMSO)

-

TLR8 agonist (e.g., R848)

-

96-well plates

-

ELISA kits for human TNF-α and IL-1β

Procedure:

-

Cell Culture and Differentiation (Optional): Culture THP-1 monocytes in suspension. For differentiation into macrophage-like cells, treat with a low concentration of PMA (e.g., 25-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.

-

Cell Seeding: Seed THP-1 cells (differentiated or undifferentiated) into a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of CU-115 for 1-2 hours. Include a vehicle control (DMSO).

-

Agonist Stimulation: Add the TLR8 agonist R848 to the wells to induce cytokine production.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production by CU-115.

Signaling Pathway and Mechanism of Action

CU-115 acts as an antagonist at the Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor. TLR8 is a key component of the innate immune system that recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

The mechanism of action of CU-115 involves the inhibition of this signaling pathway. By binding to TLR8, CU-115 likely prevents the conformational changes required for receptor dimerization and the recruitment of downstream adaptor proteins, such as MyD88. This blockade abrogates the activation of transcription factors like NF-κB and IRFs, which are crucial for the expression of inflammatory genes.

Caption: CU-115 inhibits the TLR8 signaling pathway.

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Evaluation of CU-115, a Potent TLR8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of CU-115, a selective Toll-like receptor 8 (TLR8) antagonist. This document details the proposed synthetic pathway, experimental protocols for analogous reactions, and methods for assessing its inhibitory activity.

Introduction to CU-115

CU-115 is a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system that recognizes single-stranded RNA[1]. Its chemical name is N-(4-(3,5-Bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide[2][3]. Due to its inhibitory effect on TLR8-mediated signaling, CU-115 is a valuable research tool for studying the role of TLR8 in various inflammatory and autoimmune diseases. It exhibits high selectivity for TLR8 over other TLRs, including the closely related TLR7[1].

Synthesis of CU-115

The synthesis of CU-115 can be logically approached in a two-step sequence involving an Ullmann condensation to form a diaryl ether intermediate, followed by an amide coupling reaction. While the specific experimental details from the primary literature by Padilla-Salinas et al. are not publicly available, this guide provides representative protocols for each synthetic step based on established chemical methodologies.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of CU-115.

This step involves the formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation between 4-aminophenol and 1-bromo-3,5-bis(trifluoromethyl)benzene.

Experimental Protocol (Representative):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminophenol (1.0 equiv.), 1-bromo-3,5-bis(trifluoromethyl)benzene (1.1 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as 1,10-phenanthroline (0.2 equiv.), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Add a dry, high-boiling point solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(3,5-bis(trifluoromethyl)phenoxy)aniline.

The final step is an amide bond formation between the synthesized intermediate 1 and 2-fluoro-6-iodobenzoic acid using a standard peptide coupling agent.

Experimental Protocol (Representative):

-

Dissolve 2-fluoro-6-iodobenzoic acid (1.0 equiv.) in a dry, aprotic solvent such as dichloromethane (DCM) or DMF under an inert atmosphere.

-

Add a coupling agent, for example, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 equiv.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of 4-(3,5-bis(trifluoromethyl)phenoxy)aniline (1.0 equiv.) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford CU-115.

Data Presentation

The following tables summarize the key properties and characterization data for CU-115 and its precursors. Note: Specific experimental characterization data for CU-115 from the primary literature is not publicly available. The data presented here is based on commercially available information and typical spectroscopic values for similar structures.

Table 1: Physicochemical Properties of CU-115

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₁F₇INO₂ | [2] |

| Molecular Weight | 569.21 g/mol | |

| CAS Number | 2471982-20-2 | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO |

Table 2: Characterization Data of Key Compounds

| Compound | Analytical Data Type | Observed Values |

| 4-(3,5-Bis(trifluoromethyl)phenoxy)aniline | ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. | |

| HRMS | Data not available in searched literature. | |

| 2-Fluoro-6-iodobenzoic acid | Melting Point | 123-126 °C |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| CU-115 | ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. | |

| HRMS (ESI, m/z) | Calculated for C₂₁H₁₁F₇INO₂ [M+H]⁺: 569.97. |

Table 3: Biological Activity of CU-115

| Target | Assay Type | IC₅₀ | Cell Line | Reference |

| Human TLR8 | NF-κB Reporter Assay | 1.04 µM | HEK293 | |

| Human TLR7 | NF-κB Reporter Assay | >50 µM | HEK293 |

Experimental Protocols for Biological Evaluation

This assay quantifies the inhibition of TLR8 signaling by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB inducible promoter.

Protocol:

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 2.5 x 10⁵ cells/mL in HEK-Blue™ Detection medium.

-

Compound Addition: Add various concentrations of CU-115 (typically in DMSO, with the final DMSO concentration kept below 0.5%) to the wells. Include a vehicle control (DMSO only).

-

Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (e.g., at 1 µg/mL). Include a negative control group with no agonist.

-

Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 16-24 hours.

-

Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of the TLR8-mediated response for each concentration of CU-115 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for HEK-Blue™ TLR8 Inhibition Assay:

Caption: Workflow for determining TLR8 inhibition using HEK-Blue™ cells.

This assay measures the ability of CU-115 to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in a human monocytic cell line (THP-1) upon TLR8 stimulation.

Protocol:

-

Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

-

Cell Seeding: Seed the differentiated THP-1 cells in a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of CU-115 for 1-2 hours.

-

Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (e.g., 1 µg/mL), for an appropriate time (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α or IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of CU-115 and determine the IC₅₀ value.

TLR8 Signaling Pathway and Inhibition by CU-115

TLR8 is located in the endosomal compartment and recognizes viral single-stranded RNA. Upon ligand binding, TLR8 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory cytokines and type I interferons. CU-115, as a TLR8 antagonist, is believed to bind to the TLR8 receptor and prevent its activation by agonists, thereby blocking the downstream signaling cascade.

TLR8 Signaling Pathway:

Caption: TLR8 signaling pathway and the inhibitory action of CU-115.

References

CU-115: A Selective TLR8 Antagonist for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds, leading to the production of pro-inflammatory cytokines. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases. CU-115 has emerged as a selective small molecule antagonist of TLR8, offering a valuable tool for investigating the role of TLR8 in disease pathogenesis and as a potential therapeutic lead. This technical guide provides a comprehensive overview of CU-115, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization and use.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1] TLR8, located in the endosomal compartment, is activated by single-stranded RNA (ssRNA), leading to a signaling cascade that results in the production of inflammatory cytokines and type I interferons.[2][3] The activation of TLR8 is a key event in the immune response to viral infections. However, aberrant TLR8 activation can contribute to the pathology of various autoimmune and inflammatory disorders. Consequently, the development of selective TLR8 antagonists is of significant interest for both research and therapeutic purposes.

CU-115, with the chemical name N-(4-(3,5-Bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide, is a small molecule inhibitor that has demonstrated selective antagonism of TLR8.[4] This document serves as a technical resource for researchers, providing detailed information on its biological activity, mechanism of action, and methodologies for its application in experimental settings.

Mechanism of Action

CU-115 exerts its antagonistic effect on TLR8 through a novel mechanism of action. Instead of directly competing with agonists for the binding site, CU-115 binds to a unique allosteric site on the protein-protein interface of the TLR8 homodimer.[1] This binding stabilizes the pre-formed TLR8 dimer in its resting, inactive conformation. By locking the dimer in this state, CU-115 prevents the conformational changes that are necessary for agonist binding and subsequent downstream signaling activation. This stabilization of the inactive state effectively antagonizes the binding of TLR8 ligands and blocks the initiation of the pro-inflammatory signaling cascade.

The downstream signaling pathway of TLR8 involves the recruitment of the adaptor protein MyD88, which in turn activates IRAK4 and TRAF6, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-1β. By preventing the initial activation of the TLR8 receptor, CU-115 effectively blocks these downstream events.

Caption: TLR8 signaling pathway and the inhibitory mechanism of CU-115.

Quantitative Data

The potency and selectivity of CU-115 and its more potent derivatives have been characterized in various cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of CU-115 and Derivatives

| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |

| CU-115 | TLR8 | 1.04 | HEK-293 | SEAP Reporter | |

| TLR7 | >50 | HEK-293 | SEAP Reporter | ||

| CU-CPT8m | TLR8 | 0.067 ± 0.01 | HEK-Blue TLR8 | SEAP Reporter | |

| TLR8 | 0.090 ± 0.01 | Differentiated THP-1 | TNF-α Production | ||

| CU-CPT9a | TLR8 | 0.0005 ± 0.0001 | HEK-Blue TLR8 | SEAP Reporter | |

| CU-CPT9b | TLR8 | 0.0007 ± 0.0002 | HEK-Blue TLR8 | SEAP Reporter | |

| CU-CPT9d | TLR8 | 0.0001 ± 0.00002 | hTLR8 HEK-Blue | R848-induced Signaling | |

| CU-CPT9f | TLR8 | 0.0008 ± 0.0002 | hTLR8 HEK-Blue | R848-induced Signaling |

Table 2: Binding Affinity of TLR8 Antagonists

| Compound | Target | Dissociation Constant (Kd) | Method | Reference |

| CU-CPT8m | Human TLR8 Ectodomain | 220 nM | ITC | |

| CU-CPT9b | Human TLR8 Ectodomain | 21 nM | ITC | |

| R848 (Agonist) | Human TLR8 Ectodomain | 200 nM | ITC |

Table 3: Cytokine Inhibition by CU-115

| Cell Line | Agonist | Cytokine | CU-115 Concentration | Inhibition | Reference |

| THP-1 | R848 (1 µg/ml) | TNF-α | 5-20 µM | Abolished production | |

| THP-1 | R848 (1 µg/ml) | IL-1β | Not specified | Repressed expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CU-115 and its analogs.

Synthesis and Characterization of CU-115

General Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR would be used to confirm the chemical structure of the final product and intermediates.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental composition of CU-115.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentrations at which CU-115 is non-toxic to the cells used in functional assays.

Materials:

-

HEK-293 TLR8 or THP-1 cells

-

Complete cell culture medium

-

CU-115 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of CU-115 in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the CU-115 dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for the desired period (e.g., 16-24 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

TLR8 Activation Assay (SEAP Reporter Assay)

This assay is used to quantify the antagonistic activity of CU-115 on TLR8 signaling.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

CU-115 stock solution (in DMSO)

-

TLR8 agonist (e.g., R848)

-

96-well microplate

Procedure:

-

Seed HEK-Blue™ hTLR8 cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of CU-115 for a defined period (e.g., 1 hour).

-

Add a TLR8 agonist (e.g., R848) to the wells to stimulate TLR8 signaling. Include a positive control (agonist only) and a negative control (medium only).

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Transfer a small volume of the supernatant (e.g., 20 µL) to a new 96-well plate.

-

Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

-

Measure the absorbance at 620-655 nm.

-

Calculate the percentage of TLR8 inhibition relative to the agonist-only control.

Caption: Workflow for the SEAP reporter assay to measure TLR8 antagonism.

Cytokine Measurement Assay (ELISA)

This assay measures the inhibitory effect of CU-115 on the production of specific cytokines, such as TNF-α and IL-1β, from immune cells.

Materials:

-

THP-1 cells (differentiated into macrophages with PMA)

-

Complete RPMI-1640 medium

-

CU-115 stock solution (in DMSO)

-

TLR8 agonist (e.g., R848)

-

Human TNF-α and IL-1β ELISA kits

-

96-well microplate

Procedure:

-

Seed and differentiate THP-1 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of CU-115 for 1 hour.

-

Stimulate the cells with a TLR8 agonist (e.g., R848).

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition by CU-115.

Selectivity Profile

A crucial aspect of a TLR antagonist is its selectivity. CU-115 has been shown to be highly selective for TLR8 over the closely related TLR7. At a concentration of 1 µM, CU-115 did not show significant inhibition of other human TLRs, including TLR1/2, TLR2/6, TLR3, TLR4, TLR5, and TLR9 in HEK-Blue cells. This high selectivity makes CU-115 a valuable tool for specifically probing the function of TLR8.

Conclusion

CU-115 is a potent and selective TLR8 antagonist that functions by stabilizing the inactive conformation of the TLR8 dimer. Its well-characterized in vitro activity, coupled with a clear mechanism of action, makes it an invaluable research tool for elucidating the role of TLR8 in health and disease. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize CU-115 in their studies. Further optimization of this chemical scaffold has led to even more potent inhibitors, highlighting the therapeutic potential of targeting TLR8 in inflammatory and autoimmune conditions.

References

Biological activity of CU-115 compound

An In-depth Technical Guide on the Biological Activity of the CU-115 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-115 is a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system involved in the recognition of single-stranded RNA (ssRNA).[1] By inhibiting TLR8, CU-115 modulates downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the biological activity of CU-115, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR8, specifically, is an endosomal receptor that detects viral and bacterial ssRNA, triggering a signaling cascade that results in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. CU-115 has emerged as a valuable tool for studying the role of TLR8 in these processes and as a potential lead compound for the development of novel anti-inflammatory agents.

Mechanism of Action

CU-115 exerts its antagonistic effect on TLR8 by stabilizing the receptor in its resting, inactive dimeric state.[2] TLR8 activation requires a conformational change upon ligand binding, which brings the C-termini of the two receptor protomers into close proximity to initiate downstream signaling.[2] CU-115 binds to an allosteric site on the TLR8 dimer interface, distinct from the agonist binding site, and prevents this conformational change, thereby inhibiting the recruitment of the adaptor protein MyD88 and the subsequent activation of downstream signaling pathways.[2][3]

Signaling Pathway

The following diagram illustrates the TLR8 signaling pathway and the point of inhibition by CU-115.

Quantitative Data

The biological activity of CU-115 has been quantified through various in vitro assays. The data is summarized in the tables below for easy comparison.

Table 1: Inhibitory Potency of CU-115 on Toll-like Receptors

| Target | IC50 (µM) | Assay System |

| TLR8 | 1.04 | HEK-Blue™ TLR8 Cells |

| TLR7 | >50 | HEK-Blue™ TLR7 Cells |

Data sourced from commercial suppliers and supported by the primary literature.

Table 2: Inhibition of Cytokine Production by CU-115 in THP-1 Cells

| Cytokine | Stimulant | CU-115 Concentration (µM) | % Inhibition (approx.) |

| TNF-α | R848 (1 µg/mL) | 5 | >90% |

| TNF-α | R848 (1 µg/mL) | 20 | >95% |

| IL-1β | R848 | 5-20 | Significant Repression |

Qualitative and quantitative data indicates that CU-115 effectively abolishes TNF-α production and represses IL-1β expression in human THP-1 cells stimulated with the TLR7/8 agonist R848.

Table 3: Specificity of CU-115 on Other TLR and IFN Pathways

| Pathway | CU-115 Concentration (µM) | Effect |

| TLR9 Signaling | 1, 5, 20 | 10-25% Inhibition |

| Type I IFN Transcriptional Activity | 5-20 | Inhibition |

| NF-κB (TLR1/2, TLR2/6, TLR3, TLR4) | Not specified | No modulation |

CU-115 shows some inhibitory activity on TLR9 and Type I IFN pathways at higher concentrations, while not affecting other non-endosomal TLR pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TLR8 and TLR7 Inhibition Assay in HEK-Blue™ Cells

This protocol describes the method to determine the IC50 values of CU-115 for human TLR8 and TLR7.

Experimental Workflow Diagram:

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

-

DMEM, 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine.

-

HEK-Blue™ Selection antibiotics (Blasticidin and Zeocin)

-

CU-115

-

R848 (TLR7/8 agonist, InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.

-

On the day of the assay, plate the cells at a density of 5 x 10^4 cells/well in a 96-well plate.

-

Prepare serial dilutions of CU-115 in cell culture medium.

-

Add the diluted CU-115 to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add the TLR7/8 agonist R848 to all wells (except for the unstimulated control) at a final concentration that elicits a submaximal response (e.g., 1 µg/mL).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of CU-115 and fitting the data to a four-parameter logistic curve.

TNF-α and IL-1β Production Assay in THP-1 Cells

This protocol details the measurement of TNF-α and IL-1β inhibition by CU-115 in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells (ATCC)

-

RPMI-1640 medium, 10% FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, 2 mM L-glutamine.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

CU-115

-

R848

-

Human TNF-α and IL-1β ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Culture THP-1 cells in suspension. For adherent cells, differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media for 24 hours.

-

Plate the THP-1 cells (or differentiated macrophages) at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate.

-

Add serial dilutions of CU-115 to the wells.

-

Stimulate the cells with R848 (e.g., 1 µg/mL).

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

Determine the percentage of inhibition of cytokine production for each concentration of CU-115.

Type I Interferon Transcriptional Activity Assay

This protocol describes a luciferase reporter assay to measure the inhibition of type I IFN transcriptional activity.

Materials:

-

HEK293 cells

-

Plasmids: pISRE-Luc (or similar IFN-stimulated response element luciferase reporter) and a control plasmid (e.g., pRL-TK Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

CU-115

-

ssRNA ligands (e.g., 3p-hpRNA or G3-YSD) or other type I IFN inducers

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the pISRE-Luc and control plasmids using a suitable transfection reagent.

-

After 24 hours, plate the transfected cells in a 96-well plate.

-

Treat the cells with different concentrations of CU-115.

-

Stimulate the cells with an ssRNA ligand to induce type I IFN production and subsequent ISRE-driven luciferase expression.

-

Incubate for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of type I IFN transcriptional activity.

Conclusion

CU-115 is a valuable chemical probe for investigating the biological roles of TLR8. Its high potency and selectivity for TLR8 over TLR7 make it a superior tool for dissecting the specific functions of this receptor in innate immunity and inflammatory responses. The data and protocols presented in this guide provide a comprehensive resource for researchers working with CU-115 and will facilitate further studies into the therapeutic potential of TLR8 antagonism. Future research may focus on optimizing the pharmacokinetic properties of CU-115 to develop it into a clinical candidate for the treatment of autoimmune and inflammatory diseases.

References

TLR8 as a Therapeutic Target in Cancer Immunology: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, has emerged as a compelling target for cancer immunotherapy. Primarily expressed in myeloid cells, its activation by synthetic agonists initiates a potent pro-inflammatory cascade, effectively remodeling the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This guide provides a comprehensive overview of TLR8 biology, its role in anti-tumor immunity, the development of TLR8-targeted therapies, and detailed experimental protocols for their evaluation.

Introduction to TLR8 and its Role in Innate Immunity

Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. TLR8, along with TLR7, is specialized in recognizing single-stranded RNA (ssRNA) viruses.[1] Upon ligand binding within the endosome, TLR8 triggers a downstream signaling cascade predominantly through the MyD88-dependent pathway.[2][3][4] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the production of a wide array of pro-inflammatory cytokines and chemokines, and the maturation of antigen-presenting cells (APCs).[3]

TLR8 in the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. In many cancers, the TME is characterized by a state of chronic inflammation that paradoxically promotes tumor growth and suppresses anti-tumor immunity. TLR8 is expressed on various immune cells within the TME, including monocytes, macrophages, and dendritic cells (DCs). Its expression has also been noted on some tumor cells, where its role is more complex and may contribute to tumor progression in certain contexts.

Targeting TLR8 on myeloid cells within the TME offers a strategic approach to reverse immunosuppression. Activation of TLR8 can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, enhance the antigen-presenting capacity of DCs, and promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.

Mechanism of Action of TLR8 Agonists in Cancer Immunology

TLR8 agonists are small molecules designed to mimic the natural ligands of TLR8, thereby potently activating the receptor and initiating a robust anti-tumor immune response. The key mechanisms of action include:

-

Reversal of T-cell Senescence: Tumor cells can induce a state of senescence in effector T-cells, rendering them dysfunctional. TLR8 signaling has been shown to counteract this process, restoring the proliferative and cytotoxic capacity of anti-tumor T-cells.

-

Abrogation of Regulatory T-cell (Treg) Suppression: Tregs are a major immunosuppressive cell population within the TME. TLR8 activation can directly inhibit the suppressive function of Tregs, further tipping the balance towards an effective anti-tumor response.

-

Activation of Myeloid Cells: TLR8 agonists potently activate monocytes, macrophages, and DCs, leading to the production of key Th1-polarizing cytokines such as IL-12 and TNF-α, and chemokines that attract other immune effector cells to the tumor site.

-

Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): TLR8 activation can augment the ADCC activity of NK cells, a critical mechanism for the efficacy of many therapeutic antibodies.

Signaling Pathway of TLR8 Activation

The binding of an agonist to TLR8 in the endosome initiates the recruitment of the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, involving IRAK4, IRAK1, and TRAF6. Subsequent signaling cascades result in the activation of NF-κB and MAP kinases, driving the transcription of pro-inflammatory genes.

Therapeutic Agents Targeting TLR8

Several small molecule TLR8 agonists are in preclinical and clinical development for cancer therapy.

Motolimod (VTX-2337)

Motolimod is a selective TLR8 agonist that has been investigated in various oncology indications. It has demonstrated the ability to activate myeloid dendritic cells and monocytes, leading to the production of Th1-polarizing cytokines.

Selgantolimod (GS-9688)

Selgantolimod is another TLR8 agonist that has been evaluated in clinical trials, primarily for viral infections, but also with potential applications in oncology.

Other Investigational Agents

Numerous other TLR8 agonists are in earlier stages of development, including those with improved potency and selectivity, as well as antibody-drug conjugates designed to deliver the TLR8 agonist directly to the tumor site.

Preclinical and Clinical Evidence

Preclinical Data

Preclinical studies have consistently demonstrated the anti-tumor efficacy of TLR8 agonists in various cancer models. These studies have shown that TLR8 activation leads to tumor growth inhibition, improved survival, and the induction of a robust anti-tumor immune response.

Table 1: Preclinical Activity of TLR8 Agonists

| Compound | Cancer Model | Key Findings | Reference(s) |

| Motolimod (VTX-2337) | Ovarian Cancer (humanized mouse model) | Combination with PLD showed potent immunomodulation and anti-tumor activity. | |

| Head and Neck Squamous Cell Carcinoma | Synergistic effects when combined with chemotherapy. | ||

| DN052 | HL-60 AML xenograft | Inhibited tumor growth in vivo. | |

| Syngeneic mouse models | Potent single-agent tumor growth inhibition. | ||

| ImmunoTAC (SBT6050 surrogate) | HER2+ CT26 syngeneic model | Significant single-agent efficacy, induction of immunological memory. |

Clinical Trial Data

Clinical trials investigating TLR8 agonists have provided valuable insights into their safety, pharmacodynamics, and preliminary efficacy in cancer patients.

Table 2: Summary of Clinical Trial Data for TLR8 Agonists

| Compound | Phase | Cancer Type(s) | Key Findings | Reference(s) |

| Motolimod (VTX-2337) | Phase 1 | Advanced solid tumors | Well-tolerated; dose-dependent increases in plasma biomarkers (IL-6, G-CSF, MCP-1, MIP-1β). | |

| Phase 1 | Recurrent Ovarian Cancer | Combination with PLD was safe; 15% complete response, 53% disease stabilization. | ||

| Selgantolimod (GS-9688) | N/A (in cancer) | Healthy Volunteers | Dose-dependent increase in pro-inflammatory cytokines (IL-12p40, IL-1RA, TNFα, IFNγ). | |

| TransCon TLR7/8 Agonist | Phase 1/2 | Solid Tumors | Safe and well-tolerated alone or with pembrolizumab; showed signs of clinical activity. |

Quantitative Data on TLR8 Agonists

The potency of TLR8 agonists is typically characterized by their half-maximal effective concentration (EC50) in in vitro assays.

Table 3: In Vitro Potency of Selected TLR8 Agonists

| Compound | Assay System | EC50 | Reference(s) |

| DN052 | HEK-Blue™ hTLR8 cells | 6.7 nM | |

| Motolimod (VTX-2337) | HEK-Blue™ hTLR8 cells | 108.7 nM | |

| Motolimod (VTX-2337) | TLR8 activation in PBMCs | ~100 nmol/L | |

| Oxoadenine analog 6a | HEK293-hTLR8 NFkB-SEAP reporter cells | 12.5 µM | |

| Compound 34b | TLR8 activation | 9 nM |

Activation of TLR8 by agonists leads to a dose-dependent induction of various cytokines and chemokines.

Table 4: Cytokine Induction by TLR8 Agonists in Human PBMCs

| Agonist | Cytokine/Chemokine | Induction Level | Conditions | Reference(s) |

| Motolimod (300 nM) | IL-6 | >1000 pg/mL | 24h stimulation | |

| G-CSF | ~1000 pg/mL | 24h stimulation | ||

| MCP-1 | >10000 pg/mL | 24h stimulation | ||

| MIP-1β | >10000 pg/mL | 24h stimulation | ||

| DN052 | MIP-1β | EC50: 0.023 µM | Ex vivo stimulation | |

| IL-12p40 | EC50: 0.038 µM | Ex vivo stimulation | ||

| TNF-α | EC50: 0.012 µM | Ex vivo stimulation | ||

| R848 (4 µg/ml) | IL-12p70 | ~1000 pg/mL | 16h stimulation | |

| TNF-α | ~4000 pg/mL | 16h stimulation | ||

| IFN-γ | ~200 pg/mL | 16h stimulation |

Experimental Protocols

TLR8 Agonist Screening using HEK-Blue™ Cells

This protocol describes a method for screening and validating TLR8 agonists using a commercially available reporter cell line.

Methodology:

-

Cell Preparation: Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend in HEK-Blue™ Detection medium to the recommended cell density.

-

Compound Plating: Prepare serial dilutions of the test TLR8 agonists and control compounds (e.g., R848) in a 96-well plate.

-

Cell Seeding: Add the prepared cell suspension to each well of the 96-well plate containing the compounds.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection: Add QUANTI-Blue™ Solution to a new 96-well plate. Transfer a small volume of the supernatant from the cell plate to the corresponding wells of the plate with QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours.

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the compound concentrations and determine the EC50 values using a suitable software.

Cytokine Release Assay from Human PBMCs

This protocol outlines the measurement of cytokine and chemokine production from peripheral blood mononuclear cells (PBMCs) following stimulation with a TLR8 agonist.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Stimulation: Add serial dilutions of the TLR8 agonist or control compounds to the wells. Include an unstimulated control (medium only) and a positive control (e.g., LPS).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Measurement: Measure the concentration of desired cytokines and chemokines in the supernatant using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Analyze the cytokine concentrations and plot dose-response curves to determine the potency of the TLR8 agonist.

T-cell Senescence Assay (SA-β-gal Staining)

This assay is used to detect senescent T-cells based on the expression of senescence-associated β-galactosidase (SA-β-gal).

Methodology:

-

Co-culture Setup: Co-culture activated CD4+ T-cells with tumor cells in the presence or absence of the TLR8 agonist for a specified period (e.g., 24 hours).

-

T-cell Isolation: Separate the T-cells from the tumor cells.

-

Cell Plating: Plate the isolated T-cells in a new plate and culture for an additional 3 days.

-

Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

-

Staining: Wash the cells with PBS and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO2).

-

Imaging and Quantification: Observe the cells under a bright-field microscope and count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.

In Vitro Regulatory T-cell (Treg) Suppression Assay

This assay measures the ability of a TLR8 agonist to reverse the suppressive function of Tregs on effector T-cell proliferation.

Methodology:

-

Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- responder T-cells (Tresp) from human PBMCs using magnetic-activated cell sorting (MACS).

-

Tresp Labeling: Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the labeled Tresp cells with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Tresp:Treg) in a 96-well round-bottom plate.

-

Stimulation: Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads) and the TLR8 agonist at various concentrations.

-

Incubation: Incubate the plate for 3-5 days at 37°C.

-

Flow Cytometry: Harvest the cells and analyze by flow cytometry to assess the proliferation of Tresp cells by measuring the dilution of the CFSE dye.

-

Data Analysis: Calculate the percentage of suppression for each condition and evaluate the ability of the TLR8 agonist to reverse this suppression.

In Vivo Mouse Tumor Model

This protocol describes a general workflow for evaluating the efficacy of a TLR8 agonist in a syngeneic mouse tumor model.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, TLR8 agonist alone, checkpoint inhibitor alone, combination therapy).

-

Drug Administration: Administer the TLR8 agonist and other treatments according to the desired dosing schedule and route of administration (e.g., intraperitoneal, subcutaneous, intravenous).

-

Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or delay. Survival can be a secondary endpoint.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of a TLR8 agonist to enhance the killing of antibody-coated target cells by NK cells.

Methodology:

-

Cell Preparation: Prepare target cells (e.g., a cancer cell line expressing a specific antigen) and effector cells (NK cells isolated from PBMCs).

-

Target Cell Labeling: Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

-

Antibody Opsonization: Incubate the labeled target cells with a specific monoclonal antibody that binds to a surface antigen on the target cells.

-

Co-culture: Co-culture the antibody-coated target cells with NK cells at various effector-to-target (E:T) ratios in the presence or absence of the TLR8 agonist.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Cytotoxicity Measurement: Measure the release of the label (Calcein AM or 51Cr) from the lysed target cells. For non-radioactive methods, flow cytometry can be used to quantify dead target cells (e.g., using 7-AAD or Annexin V staining).

-

Data Analysis: Calculate the percentage of specific lysis for each condition and assess the enhancement of ADCC by the TLR8 agonist.

Future Directions and Challenges

The development of TLR8 agonists for cancer immunotherapy is a promising field. Future research will likely focus on:

-

Combination Therapies: Exploring synergistic combinations of TLR8 agonists with other immunotherapies, such as checkpoint inhibitors, cancer vaccines, and adoptive cell therapies.

-

Targeted Delivery: Developing novel strategies to deliver TLR8 agonists specifically to the TME to maximize efficacy and minimize systemic toxicity.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to TLR8-targeted therapies.

-

Understanding Resistance Mechanisms: Investigating the mechanisms of primary and acquired resistance to TLR8 agonist therapy.

Despite the promise, challenges remain, including the potential for systemic inflammatory side effects and the need to optimize dosing and scheduling in combination regimens. Continued research and well-designed clinical trials will be crucial to fully realize the therapeutic potential of targeting TLR8 in cancer immunology.

References

Methodological & Application

Application Notes and Protocols for CC-115 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] By targeting these two key enzymes, CC-115 effectively disrupts critical cellular processes involved in cancer cell growth, proliferation, and DNA damage repair. These application notes provide detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of CC-115 in cancer cell lines.

Mechanism of Action:

CC-115 exerts its anti-cancer effects through a dual mechanism:

-

mTOR Kinase Inhibition: CC-115 inhibits both mTORC1 and mTORC2 complexes.[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 ribosomal protein and 4E-BP1, resulting in the suppression of protein synthesis and cell growth. Inhibition of mTORC2 blocks the phosphorylation of AKT at serine 473, a crucial step for its full activation, thereby impeding cell survival signals.

-

DNA-PK Inhibition: CC-115 inhibits the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. By blocking DNA-PK, CC-115 prevents the repair of DNA damage, leading to the accumulation of genomic instability and ultimately apoptosis. Furthermore, inhibition of DNA-PK by CC-115 can indirectly reduce the phosphorylation of ATM and impair homologous recombination (HR), another major DNA repair pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

| Kinase | IC50 (nM) |

| DNA-PK | 13 |

| mTOR | 21 |

| PI3K-alpha | 850 |

| ATM | >30,000 |

| ATR | >30,000 |

Source:

Table 2: Growth Inhibition (GI50) of CC-115 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| PC-3 | Prostate Cancer | 0.138 |

| NCI-H441 | Non-Small Cell Lung Cancer | Not explicitly stated, but used in experiments |

| Hematological Cancers (various) | Leukemia/Lymphoma | 0.015 - 1.77 |

| Breast Cancers (various) | Breast Cancer | 0.015 - 1.77 |

| Hepatocellular Carcinomas (various) | Liver Cancer | 0.015 - 1.77 |

| Head and Neck Cancers (various) | Head and Neck Cancer | 0.015 - 1.77 |

| Non-Small Cell Lung Cancers (various) | Lung Cancer | 0.015 - 1.77 |

Note: A comprehensive list of GI50 values for 123 cell lines can be found in the supplementary data of the publication by Mortensen et al., Oncotarget, 2017.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of CC-115 on the proliferation of cancer cells using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CC-115 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of CC-115 in complete medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest CC-115 treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CC-115 or vehicle control.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the CC-115 concentration and determine the GI50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by CC-115 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CC-115 (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of CC-115 (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the attached cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the medium. For suspension cells, simply collect the cells by centrifugation.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis of mTOR and DNA-PK Pathway Inhibition

This protocol outlines the procedure for detecting changes in the phosphorylation status of key proteins in the mTOR and DNA-PK signaling pathways following CC-115 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CC-115 (dissolved in DMSO)

-

Bleomycin (optional, to induce DNA damage)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-DNA-PKcs (Ser2056)

-

Total DNA-PKcs

-

β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells and treat with CC-115 as described in the apoptosis assay protocol. For DNA-PK activation, cells can be co-treated with a DNA-damaging agent like bleomycin (e.g., 1.5 mU/mL for 2 hours) in the presence of CC-115.

-

After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Mandatory Visualization

Caption: CC-115 dual inhibition of mTOR and DNA-PK pathways.

Caption: General experimental workflow for evaluating CC-115.

References

- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

- 4. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]

Application Notes and Protocols for CC-115 in THP-1 Cell Lines

Disclaimer: The compound "CU-115" was not found in the scientific literature during the search. It is highly probable that this is a typographical error for CC-115 , a well-characterized dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK). The following application notes and protocols are based on the properties and mechanism of action of CC-115.

Application Notes

Introduction to CC-115